1-Bromo-2-[4-(difluoromethyl)phenyl]benzene
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Overview
Description
1-Bromo-2-[4-(difluoromethyl)phenyl]benzene is an organic compound with the molecular formula C13H9BrF2. It is a brominated aromatic compound where a bromine atom is attached to a benzene ring, which is further substituted with a difluoromethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-[4-(difluoromethyl)phenyl]benzene can be synthesized through several methods. One common approach involves the bromination of 2-[4-(difluoromethyl)phenyl]benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-[4-(difluoromethyl)phenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids in the presence of a base like potassium carbonate (K2CO3) in a solvent such as toluene.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 2-[4-(difluoromethyl)phenyl]benzene derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 2-[4-(difluoromethyl)phenyl]benzene.
Scientific Research Applications
1-Bromo-2-[4-(difluoromethyl)phenyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-[4-(difluoromethyl)phenyl]benzene involves its interaction with various molecular targets. The bromine atom and the difluoromethyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in biological pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(difluoromethyl)benzene: Similar structure but with the bromine atom at a different position.
1-Bromo-2,4-difluorobenzene: Contains two fluorine atoms and a bromine atom on the benzene ring.
4-Bromo-α,α-difluorotoluene: Another brominated difluoromethyl compound with a different substitution pattern.
Uniqueness
1-Bromo-2-[4-(difluoromethyl)phenyl]benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both a bromine atom and a difluoromethyl group on the benzene ring allows for versatile chemical transformations and applications in various fields of research and industry .
Properties
IUPAC Name |
1-bromo-2-[4-(difluoromethyl)phenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFSTZWKQPZWPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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